molecular formula C17H19NOS2 B2587289 Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705980-55-7

Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2587289
CAS RN: 1705980-55-7
M. Wt: 317.47
InChI Key: NRMMTBXACXJGNV-UHFFFAOYSA-N
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Description

Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that contains a thiophene ring, a thiazepane ring, and a ketone functional group. The thiophene ring is a five-membered aromatic ring with a sulfur atom, while the thiazepane ring is a seven-membered ring with a nitrogen and a sulfur atom. The o-tolyl group refers to a phenyl ring with a methyl group at the ortho position .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and phenyl rings would likely contribute to the compound’s aromaticity, while the ketone group could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability, while the ketone group could affect its reactivity .

Scientific Research Applications

Synthesis and Characterization

Novel compounds involving thiophene derivatives, including Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, have been synthesized and characterized using various spectroscopic methods. For instance, Shahana and Yardily (2020) synthesized and characterized novel thiophene compounds, focusing on their structural optimization, vibrational spectra interpretation, and thermodynamic stability analysis using density functional theory calculations. These studies provide a foundational understanding of the molecular structure and properties of thiophene derivatives, crucial for their application in various fields (Shahana & Yardily, 2020).

Antibacterial Activity

The synthesized thiophene derivatives have been explored for their antibacterial properties. Docking studies and antibacterial activity assays are integral parts of this research, aiming to understand how these compounds interact with bacterial proteins and inhibit growth. The molecular docking study using Hex 8.0, as reported by Shahana and Yardily (2020), aids in understanding the antibacterial activity of the compound, indicating potential applications in developing new antibacterial agents (Shahana & Yardily, 2020).

Antitumor and Anticancer Activity

Research on thiophene derivatives has also extended into the exploration of their antitumor and anticancer properties. Studies such as those conducted by Othman et al. (2019) have synthesized thiophene-quinoline derivatives, evaluating their anticancer activity through in vitro cytotoxicity assays against different human cancer cell lines. Such research highlights the potential of thiophene derivatives in the development of new anticancer drugs (Othman et al., 2019).

Molecular Docking for Antiviral Activity

In addition to antibacterial and anticancer activities, thiophene derivatives have been assessed for their antiviral properties through molecular docking studies. FathimaShahana and Yardily (2020) carried out molecular docking to understand the antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction of thiophene compounds. This research demonstrates the broad spectrum of biological activities that thiophene derivatives might exhibit, including potential antiviral applications (FathimaShahana & Yardily, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, the mechanism of action would depend on how the compound interacts with biological systems .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise in medicinal chemistry, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c1-13-5-2-3-6-14(13)15-8-9-18(10-12-21-15)17(19)16-7-4-11-20-16/h2-7,11,15H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMMTBXACXJGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophen-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

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